4-Butoxy-3-methoxybenzonitrile
Overview
Description
4-Butoxy-3-methoxybenzonitrile is an organic compound with the molecular formula C₁₂H₁₅NO₂ It is a derivative of benzonitrile, featuring butoxy and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butoxy-3-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-hydroxy-3-methoxybenzonitrile with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Butoxy-3-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The butoxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in polar aprotic solvents.
Major Products Formed
Oxidation: 4-Butoxy-3-methoxybenzoic acid.
Reduction: 4-Butoxy-3-methoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Butoxy-3-methoxybenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Agriculture: It may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-butoxy-3-methoxybenzonitrile depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. Its molecular targets and pathways are determined by the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
4-Butoxybenzonitrile: Lacks the methoxy group, leading to different reactivity and applications.
3-Methoxybenzonitrile: Lacks the butoxy group, affecting its solubility and reactivity.
4-Methoxybenzonitrile: Lacks the butoxy group, leading to different physical and chemical properties.
Uniqueness
4-Butoxy-3-methoxybenzonitrile is unique due to the presence of both butoxy and methoxy groups, which influence its solubility, reactivity, and potential applications. The combination of these substituents makes it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4-butoxy-3-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h5-6,8H,3-4,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVWJLHIMNZHPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C#N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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